molecular formula C19H20N4O2 B252283 N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

Cat. No. B252283
M. Wt: 336.4 g/mol
InChI Key: RRZDJZNYLFKEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinazoline derivatives, which have been found to exhibit a wide range of pharmacological activities. In

Mechanism of Action

The mechanism of action of N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is not fully understood. However, it is believed to target multiple pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. It has also been found to inhibit the activity of proteins involved in cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells.
Biochemical and Physiological Effects:
N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. It has also been found to sensitize cancer cells to chemotherapy drugs, making them more effective.
In antiviral research, N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to inhibit the replication of HIV-1 and other viruses by targeting viral enzymes and proteins involved in viral replication.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is its potential as a therapeutic agent for cancer and viral infections. Its ability to sensitize cancer cells to chemotherapy drugs and inhibit viral replication makes it a promising candidate for further development. However, its limitations include its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide. These include:
1. Further optimization of the synthesis method to improve yields and purity of the compound.
2. Investigation of the mechanism of action of N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide to better understand its potential therapeutic applications.
3. Evaluation of the toxicity and safety of N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide in animal models.
4. Development of novel formulations to improve the solubility and bioavailability of N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide.
5. Investigation of the potential of N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide as a therapeutic agent for other diseases, such as inflammatory diseases and neurological disorders.
In conclusion, N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is a promising compound with potential therapeutic applications in various fields of medicine. Its anticancer, antiviral, and anti-inflammatory activities make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as to develop novel formulations to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide involves the reaction of 2-aminobenzonitrile with 3-(bromomethyl)propylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 2-cyanobenzoyl chloride to yield the final product. This method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticancer, antiviral, and anti-inflammatory activities. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It has also been found to sensitize cancer cells to chemotherapy drugs, making them more effective.
In antiviral research, N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to inhibit the replication of HIV-1 and other viruses. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C19H20N4O2/c24-18-15-9-4-5-10-16(15)22-17(23-18)19(25)21-12-6-11-20-13-14-7-2-1-3-8-14/h1-5,7-10,20H,6,11-13H2,(H,21,25)(H,22,23,24)

InChI Key

RRZDJZNYLFKEEL-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

SMILES

C1=CC=C(C=C1)CNCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)CNCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.